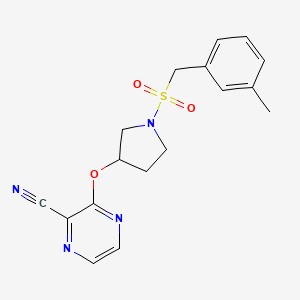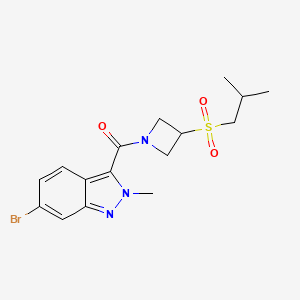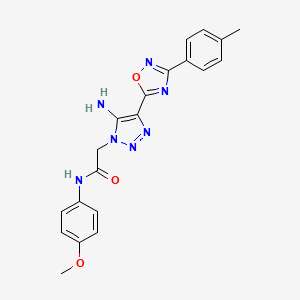
N-(2-butoxyphenyl)-2-(3-oxopiperazin-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-butoxyphenyl)-2-(3-oxopiperazin-2-yl)acetamide (BPPA) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BPPA is a piperazine derivative that has been shown to exhibit various biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects.
Wirkmechanismus
The mechanism of action of N-(2-butoxyphenyl)-2-(3-oxopiperazin-2-yl)acetamide is not fully understood, but it is thought to involve the modulation of various neurotransmitters and receptors in the central nervous system. N-(2-butoxyphenyl)-2-(3-oxopiperazin-2-yl)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. N-(2-butoxyphenyl)-2-(3-oxopiperazin-2-yl)acetamide has also been found to modulate the activity of gamma-aminobutyric acid (GABA) receptors, which are involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
N-(2-butoxyphenyl)-2-(3-oxopiperazin-2-yl)acetamide has been shown to exhibit various biochemical and physiological effects in animal models. It has been found to reduce the levels of inflammatory mediators such as prostaglandins and cytokines in inflamed tissues. N-(2-butoxyphenyl)-2-(3-oxopiperazin-2-yl)acetamide has also been shown to reduce the levels of oxidative stress markers in the brain, indicating its potential as a neuroprotective agent. Additionally, N-(2-butoxyphenyl)-2-(3-oxopiperazin-2-yl)acetamide has been found to increase the levels of GABA in the brain, which may contribute to its anticonvulsant effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(2-butoxyphenyl)-2-(3-oxopiperazin-2-yl)acetamide in lab experiments is its relatively low toxicity. N-(2-butoxyphenyl)-2-(3-oxopiperazin-2-yl)acetamide has been found to have a low acute toxicity in animal studies, making it a safe compound to work with. However, one limitation of using N-(2-butoxyphenyl)-2-(3-oxopiperazin-2-yl)acetamide is its poor solubility in water, which may limit its applicability in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on N-(2-butoxyphenyl)-2-(3-oxopiperazin-2-yl)acetamide. One area of interest is its potential as a therapeutic agent for the treatment of inflammatory and neurological disorders. Further studies are needed to elucidate the mechanisms of action of N-(2-butoxyphenyl)-2-(3-oxopiperazin-2-yl)acetamide and to determine its efficacy in animal models of disease. Another area of interest is the development of novel N-(2-butoxyphenyl)-2-(3-oxopiperazin-2-yl)acetamide derivatives with improved pharmacological properties, such as increased solubility and bioavailability. Overall, N-(2-butoxyphenyl)-2-(3-oxopiperazin-2-yl)acetamide represents a promising compound for further investigation in the field of medicinal chemistry.
Synthesemethoden
The synthesis of N-(2-butoxyphenyl)-2-(3-oxopiperazin-2-yl)acetamide involves the reaction of 2-butoxyaniline with 2-(3-oxopiperazin-2-yl)acetic acid in the presence of a dehydrating agent such as thionyl chloride. The reaction yields N-(2-butoxyphenyl)-2-(3-oxopiperazin-2-yl)acetamide as a white solid with a melting point of 145-147°C.
Wissenschaftliche Forschungsanwendungen
N-(2-butoxyphenyl)-2-(3-oxopiperazin-2-yl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory and analgesic effects in animal models of inflammation and pain. N-(2-butoxyphenyl)-2-(3-oxopiperazin-2-yl)acetamide has also been investigated for its anticonvulsant properties and has been found to be effective in reducing seizure activity in animal models of epilepsy. Additionally, N-(2-butoxyphenyl)-2-(3-oxopiperazin-2-yl)acetamide has been shown to have potential as a neuroprotective agent, as it has been found to protect against oxidative stress-induced neuronal damage.
Eigenschaften
IUPAC Name |
N-(2-butoxyphenyl)-2-(3-oxopiperazin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3/c1-2-3-10-22-14-7-5-4-6-12(14)19-15(20)11-13-16(21)18-9-8-17-13/h4-7,13,17H,2-3,8-11H2,1H3,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMUWEBKHBCGPMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC=C1NC(=O)CC2C(=O)NCCN2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![11,13-Dimethyl-6-[4-(2-methylprop-2-en-1-yl)piperazin-1-yl]-4-propyl-3,7,8,10-tetraazatricyclo[7.4.0.0^{2,7}]trideca-1,3,5,8,10,12-hexaene](/img/structure/B2806962.png)
![2-propan-2-yl-6H-benzo[c][1]benzoxepin-11-one](/img/structure/B2806963.png)
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-5-chloro-2-methoxybenzamide](/img/structure/B2806964.png)
![(Z)-4-methoxy-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2806965.png)

![2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2806968.png)

![N-(3-chlorophenyl)-6-(4-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2806975.png)

![3-(benzo[d][1,3]dioxol-5-yloxy)-N-isopentylpropane-1-sulfonamide](/img/structure/B2806977.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2806979.png)
![8-bromo-3-(3,5-dimethylphenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2806981.png)
